1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction between cyclopentadiene and 2-methylstyrene. This reaction is conducted under controlled conditions, often requiring elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Hydrogen gas (H_2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl_2, Br_2), nitrating agents (HNO_3)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate the formation of reactive intermediates. Additionally, its unique structure allows it to participate in ring-opening reactions, leading to the formation of new chemical entities .
Comparison with Similar Compounds
2-Norbornene: Shares the bicyclo[2.2.1]hept-2-ene core structure but lacks the methylphenyl substitution.
2-Methyl-2-norbornene: Similar structure but without the phenyl ring.
5-Norbornene-2-methanol: Contains a hydroxyl group instead of the methylphenyl substitution.
Uniqueness: 1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene is unique due to the presence of both the bicyclic structure and the methylphenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
501941-06-6 |
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Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-(2-methylphenyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C14H16/c1-11-4-2-3-5-13(11)14-8-6-12(10-14)7-9-14/h2-6,8,12H,7,9-10H2,1H3 |
InChI Key |
AFNAWWZOSYIQFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C23CCC(C2)C=C3 |
Origin of Product |
United States |
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